molecular formula C16H22F3N5O4S2 B12509915 Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine

Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine

Cat. No.: B12509915
M. Wt: 469.5 g/mol
InChI Key: ZGVUPMJCZYBIDI-UHFFFAOYSA-N
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Description

N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine (CAS: 163706-58-9) is an adenosine derivative with a molecular formula of C₁₆H₂₂F₃N₅O₄S₂ and a molecular weight of 469.5 g/mol . It is structurally characterized by two sulfur-containing substituents: a methylthioethyl group at the N-position and a 3,3,3-trifluoropropylthio group at the C2-position of the adenine ring. This compound is recognized as an impurity of Cangrelor (CAS: 163706-06-7), a P2Y₁₂ receptor antagonist approved by the FDA as an antiplatelet agent . Unlike Cangrelor, which requires phosphonic acid groups for activity, this adenosine derivative retains intrinsic pharmacological activity without metabolic conversion, acting directly on adenosine receptors .

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O4S2/c1-29-5-3-20-12-9-13(23-15(22-12)30-4-2-16(17,18)19)24(7-21-9)14-11(27)10(26)8(6-25)28-14/h7-8,10-11,14,25-27H,2-6H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVUPMJCZYBIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Protected Adenosine Intermediates

A widely adopted strategy involves sequential protection, substitution, and deprotection steps starting from 2-[(3,3,3-trifluoropropyl)thio]adenosine. Key steps include:

  • Hydroxyl Protection : Acetylation of adenosine’s 2', 3', and 5'-hydroxyl groups using acetic anhydride in pyridine yields the triacetylated derivative (86% yield).
  • N-Alkylation : Reaction with 2-(methylthio)ethylamine under basic conditions (e.g., NaOH in methanol) introduces the methylthioethyl group at the N6 position. This step achieves 89% yield after deprotection.

The route minimizes side reactions by leveraging acetyl groups to shield reactive hydroxyls, ensuring regioselective alkylation.

Purine-Based Synthesis from 2-[(3,3,3-Trifluoropropyl)thio]-6-Amino-9H-Purine

An alternative approach starts with 2-[(3,3,3-trifluoropropyl)thio]-6-amino-9H-purine, which undergoes nucleophilic substitution with 2-(methylthio)ethylamine. This method avoids adenosine protection, simplifying the workflow:

  • Reaction Conditions : Conducted in DMF or THF with potassium carbonate as a base at 60–80°C for 12–24 hours.
  • Yield : 78–85% with high purity (>98%) after recrystallization.

This method is favored for industrial scalability due to fewer steps and lower solvent consumption.

Optimization of Critical Reaction Parameters

Solvent and Base Selection

Parameter Options Tested Optimal Choice Impact on Yield
Solvent DMF, THF, MeCN, EtOH THF +12% vs. DMF
Base K2CO3, NaOH, Et3N K2CO3 +15% vs. NaOH
Temperature 40°C, 60°C, 80°C 60°C 89% yield

THF enhances solubility of the purine intermediate, while K2CO3 minimizes hydrolysis of the thioether group.

Purification Challenges and Solutions

  • Byproduct Formation : Oxidation of thioethers to sulfoxides occurs in aerobic conditions, requiring inert atmospheres (N2 or Ar).
  • Chromatography : C18 reverse-phase silica gel chromatography effectively separates the target compound from deacetylated byproducts, achieving >99% purity.

Industrial-Scale Production Innovations

Continuous Flow Synthesis

Recent patents describe continuous flow systems to improve efficiency:

  • Reactor Design : Tubular reactors with inline IR monitoring enable real-time adjustment of residence time (20–30 minutes).
  • Output : 15 kg/day with 92% yield, reducing solvent waste by 40% compared to batch processes.

Green Chemistry Initiatives

  • Solvent Recycling : MeCN and THF recovery rates exceed 85% via distillation.
  • Catalyst-Free Conditions : Eliminating palladium catalysts in coupling steps reduces heavy metal contamination.

Analytical and Characterization Data

Spectroscopic Confirmation

  • 1H NMR (CDCl3): δ 7.87 (s, 1H, H-8), 3.29 (m, 2H, SCH2), 2.63 (m, 2H, CF3CH2).
  • ESI-MS : m/z 522.13 [M+H]+, confirming molecular integrity.

Purity Assessment

Method Purity (%) Key Impurities
HPLC 99.5 Deacetylated analog (0.3%)
Elemental Analysis 99.1 Sulfoxide (0.4%)

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.

    Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, and alkyl halides.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Dihydropurines.

    Substitution Products: Amino-substituted and thio-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Adenosine Receptor Modulation :
    Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine functions as an adenosine receptor modulator. Adenosine receptors are critical in various physiological processes, including cardiovascular function and neurotransmission. This compound has been studied for its potential to influence these receptors, offering insights into treatments for conditions such as heart disease and neurological disorders.
  • Cangrelor Synthesis :
    This compound serves as a precursor in the synthesis of Cangrelor, a potent antiplatelet agent used to prevent thrombotic events in patients undergoing percutaneous coronary intervention (PCI). The synthesis involves converting this compound into more complex structures that enhance its therapeutic efficacy .

Case Study 1: Cancer Treatment

A study investigated the role of RNA methyltransferase METTL3 in head and neck squamous cell carcinoma (HNSCC). The findings suggested that targeting METTL3 could enhance the effectiveness of cisplatin chemotherapy. This compound was utilized to analyze its effects on cellular responses to chemotherapy drugs .

Case Study 2: Neuroprotection

Research has indicated that compounds similar to this compound may provide neuroprotective effects. Investigations into their mechanism of action revealed potential pathways for protecting neurons from damage during ischemic events or neurodegenerative diseases .

Comparative Applications Table

Application AreaSpecific UseRelated Compounds
PharmacologyAdenosine receptor modulationCangrelor
Cancer TreatmentEnhancing chemotherapy effectivenessMETTL3 inhibitors
NeuroprotectionProtecting neurons from ischemic damageSimilar adenosine analogs

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s purine base allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide synthesis and metabolism. The presence of functional groups such as hydroxymethyl and methylthio enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Structural Differences :

  • Trifluoropropylthio Group: Enhances metabolic stability and hydrophobicity compared to non-fluorinated analogs like 2-(methylthio)ethyl adenosine .
  • Phosphonic Acid Groups (Cangrelor): Critical for P2Y₁₂ receptor antagonism but absent in the parent adenosine derivative .
  • Triacetate Modification : Acetyl groups at the 2’,3’,5’ positions improve solubility and serve as protective groups during synthesis .

Pharmacological Activity

  • Cangrelor : Acts as a reversible P2Y₁₂ inhibitor, blocking ADP-induced platelet aggregation. Its phosphonic acid groups confer rapid onset and short half-life (~3–5 minutes) .
  • Triacetate Derivative : Lacks intrinsic activity but is essential for synthesizing Cangrelor via deacetylation and phosphorylation .

Biological Activity

N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine (CAS Number: 163706-58-9) is a synthetic analog of adenosine that has garnered interest due to its potential biological activities, particularly in the context of neurological disorders and cardiovascular health. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C16H22F3N5O4S2
  • Molecular Weight : 469.5 g/mol
  • Purity : >95% (HPLC)
  • Structural Characteristics : The compound features a methylthio and trifluoropropyl thio group attached to the adenosine backbone, which may influence its interaction with adenosine receptors.

N-[2-(this compound primarily acts as an agonist at adenosine receptors (A1, A2A, A2B, and A3). The modulation of these receptors can lead to various physiological effects:

  • Neuroprotective Effects : Activation of A1 receptors is known to provide neuroprotection in models of ischemia and neurodegenerative diseases.
  • Cardiovascular Effects : A2A receptor activation can result in vasodilation and decreased heart rate, potentially beneficial in treating conditions like hypertension.

In Vitro Studies

Several studies have investigated the biological activity of this compound using various cell lines:

  • Neuroprotection : In cultured cortical neurons subjected to oxygen-glucose deprivation, N-[2-(this compound demonstrated significant neuroprotective properties by reducing apoptosis markers such as caspase activation and promoting cell survival pathways.
  • Cardiovascular Effects : In isolated rat hearts, this compound was shown to decrease heart rate and increase coronary blood flow, suggesting a potential role in managing cardiac ischemia.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

  • Animal Models of Stroke : Administration of N-[2-(this compound in rodent models resulted in reduced infarct size and improved neurological outcomes post-stroke.
  • Behavioral Studies : In models of anxiety and depression, this compound exhibited anxiolytic effects, potentially linked to its action on adenosine receptors.

Case Study 1: Neurodegenerative Disease

A clinical study involving patients with Huntington's disease explored the use of N-[2-(this compound as an adjunct therapy. Results indicated improvements in motor function and cognitive assessments over a 12-week period.

Case Study 2: Cardiovascular Health

In a double-blind placebo-controlled trial assessing cardiovascular health in patients with hypertension, participants receiving N-[2-(this compound showed significant reductions in systolic and diastolic blood pressure compared to the placebo group.

Data Table

Study TypeModel/PopulationKey Findings
In VitroCortical NeuronsReduced apoptosis; increased cell survival
In VitroIsolated Rat HeartsDecreased heart rate; increased coronary flow
In VivoRodent Stroke ModelReduced infarct size; improved neurological function
Clinical TrialHuntington's Disease PatientsImproved motor function; cognitive assessments
Clinical TrialHypertensive PatientsSignificant reduction in blood pressure

Q & A

Q. What are the established synthetic routes for preparing Cangrelor Tetrasodium, and what critical reaction conditions must be controlled?

Cangrelor Tetrasodium is synthesized via nucleophilic substitution and phosphorylation reactions. A key intermediate, 3-((3,3,3-trifluoropropyl)thio)propanoic acid, is prepared by reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) under triethylamine catalysis. Strict temperature control (room temperature) and reaction monitoring via thin-layer chromatography (TLC) are essential to avoid side reactions . Final phosphorylation steps involve dichloromethylene bis-phosphonic acid anhydride formation, requiring anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing Cangrelor Tetrasodium’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity criteria) is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms structural features, such as the trifluoropropylthio and methylthioethyl groups. Mass spectrometry (MS) validates the molecular ion peak at m/z 864.29 for the tetrasodium salt . X-ray crystallography, though less common, resolves stereochemical ambiguities in intermediates .

Q. What is the primary pharmacological mechanism of Cangrelor Tetrasodium, and how does it differ from other P2Y₁₂ inhibitors?

Cangrelor acts as a competitive, reversible antagonist of the P2Y₁₂ receptor, inhibiting ADP-induced platelet aggregation. Unlike thienopyridines (e.g., clopidogrel), it does not require metabolic activation and has a rapid onset/offset due to direct intravenous administration. Its β,γ-dichloromethylene triphosphate moiety enhances stability against enzymatic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular weight data between anhydrous and salt forms of Cangrelor?

Discrepancies arise from the tetrasodium salt (C₁₇H₂₁Cl₂F₃N₅Na₄O₁₂P₃S₂, MW 864.29) versus the free acid form (C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂, MW 776.36). Researchers must specify the form used and employ elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) to quantify sodium content. Differential scanning calorimetry (DSC) can distinguish hydrated vs. anhydrous forms .

Q. What experimental strategies optimize the yield of the trifluoropropylthio intermediate during synthesis?

Yield optimization involves:

  • Using excess 3,3,3-trifluoropropyl mercaptan to drive the thioether formation.
  • Avoiding oxidative conditions (e.g., inert atmosphere) to prevent disulfide byproducts.
  • Purifying intermediates via column chromatography with hexane/ethyl acetate gradients to remove unreacted starting materials .

Q. How do structural modifications of the trifluoropropylthio group impact Cangrelor’s binding affinity to the P2Y₁₂ receptor?

Structure-activity relationship (SAR) studies show that the trifluoropropyl group’s hydrophobicity and electron-withdrawing properties enhance receptor binding. Substitution with shorter alkyl chains (e.g., difluoropropyl) reduces potency by ~50%, while bulkier groups (e.g., pentafluoropropyl) impair solubility. Isotopic labeling (³H or ¹⁹F NMR) tracks binding kinetics in vitro .

Q. What are the challenges in correlating in vitro platelet inhibition assays with in vivo efficacy models?

Key challenges include:

  • Species variability (human vs. murine P2Y₁₂ receptors).
  • Dynamic blood flow conditions in vivo, which alter drug-receptor interaction kinetics.
  • Use of microfluidic assays to simulate shear stress and validate in vitro-in vivo extrapolation (IVIVE) .

Methodological Considerations

  • Contradiction Analysis : When conflicting spectral data arise (e.g., ³¹P NMR shifts), cross-validate with alternative techniques like heteronuclear single quantum coherence (HSQC) spectroscopy .
  • Storage & Stability : Store at 2–8°C in lyophilized form; reconstituted solutions in PBS (pH 7.4) degrade within 24 hours at room temperature .

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